Bienvenue dans la boutique en ligne BenchChem!

N,N'-Desethylene Levofloxacin Hydrochloride

Pharmaceutical Quality Control HPLC Impurity Profiling Pharmacopeial Reference Standards

Ensure regulatory compliance in levofloxacin batch-release testing with N,N'-Desethylene Levofloxacin Hydrochloride—the USP Related Compound E and EP Impurity G reference standard. This diamine derivative is the definitive photodegradation marker for ICH Q1B forced degradation studies, with a validated RRT of 0.52 and RRF of 0.9. Unlike generic surrogates, this compendial standard guarantees accurate quantification against the ≤0.3% acceptance criterion. Source traceable material with full characterization (HPLC, NMR, MS) to withstand FDA/EMA pre-approval inspections. Secure your supply chain with the exact pharmacopeial impurity specified in Organic Impurities Procedure 1 or 2.

Molecular Formula C16H19ClFN3O4
Molecular Weight 371.793
CAS No. 1346603-62-0
Cat. No. B589928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Desethylene Levofloxacin Hydrochloride
CAS1346603-62-0
Synonyms(S)-9-Fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride;  USP  Levofloxacin Related Compound E
Molecular FormulaC16H19ClFN3O4
Molecular Weight371.793
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl
InChIInChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1
InChIKeyXCUXHIUSNKPZPM-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Desethylene Levofloxacin Hydrochloride (CAS 1346603-62-0): A Critical Pharmacopeial Impurity Reference Standard for Fluoroquinolone Quality Control


N,N'-Desethylene Levofloxacin Hydrochloride (CAS 1346603-62-0), also designated as Levofloxacin USP Related Compound E or EP Impurity G HCl salt, is a diamine derivative and a key degradation impurity of the third-generation fluoroquinolone antibiotic levofloxacin. It forms primarily via photolytic N-dealkylation of the piperazine ring in aqueous solution . As a compendial reference standard listed in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), it serves as a critical analyte-specific marker—not a generic surrogate—for system suitability, method validation, and batch-release testing of levofloxacin active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Generic Levofloxacin Impurity Standards Cannot Substitute for N,N'-Desethylene Levofloxacin Hydrochloride in Regulated Analysis


In pharmacopeial impurity profiling, each structurally distinct impurity exhibits a unique combination of relative retention time (RRT), relative response factor (RRF), and mass spectrometric fragmentation pattern. The USP monograph explicitly assigns N,N'-Desethylene Levofloxacin (the diamine derivative) an RRT of 0.52 and an RRF of 0.9, with a stringent acceptance criterion of ≤0.3% [1]. Substituting this with a different impurity standard—such as Levofloxacin N-oxide (RRT 0.63, RRF 1.1) or N-Desmethyl levofloxacin (RRT 0.47, RRF 1.0)—would invalidate system suitability tests, produce erroneous quantification, and risk non-compliance with ICH Q3A/Q3B regulatory submissions [2]. Furthermore, as the primary light-induced degradation product, this compound serves as the definitive marker for photostability studies; no other impurity can proxy for this stress-specific degradation pathway.

Quantitative Differentiation Evidence for N,N'-Desethylene Levofloxacin Hydrochloride Against Closest Pharmacopeial Analogs


USP Chromatographic Selectivity: RRT and RRF Differentiate N,N'-Desethylene Levofloxacin from Co-Eluting Levofloxacin Impurities

Under USP Organic Impurities Procedure 1 (C18 column, UV 360 nm, isocratic methanol-buffer), N,N'-Desethylene Levofloxacin Hydrochloride (the diamine derivative) elutes at a relative retention time (RRT) of 0.52 with a relative response factor (RRF) of 0.9, and the acceptance criterion is ≤0.3% [1]. This distinguishes it from the nearest chromatographic neighbors: N-Desmethyl levofloxacin (RRT 0.47, RRF 1.0, ≤0.3%) and Levofloxacin N-oxide (RRT 0.63, RRF 1.1, ≤0.3%) [1]. The resolution between the diamine derivative and N-desmethyl impurity is sufficient for baseline separation, but only when the correct certified reference standard is used for peak identification [2].

Pharmaceutical Quality Control HPLC Impurity Profiling Pharmacopeial Reference Standards

Photodegradation Origin: N,N'-Desethylene Levofloxacin as the Definitive Marker for Light-Induced Degradation of Levofloxacin

Yoshida et al. (1993) demonstrated that photodegradation of levofloxacin in aqueous solution yields products exclusively altered at the N-methylpiperazine moiety, with N,N'-desethylene levofloxacin being a primary photoproduct . A comprehensive impurity profiling study of levofloxacin lactate and sodium chloride injection identified eight main impurities: four degradation impurities—B, E, F, and G—where Impurity G (N,N'-Desethylene Levofloxacin) was specifically classified as the key light-degradation impurity for finished product quality control, while Impurity E was attributed to raw material manufacturing control [1]. This differential origin means the desethylene impurity serves as a specific photostability indicator that no other process impurity can replace.

Photostability Testing Forced Degradation Studies Degradation Pathway Identification

Regulatory Acceptance Criteria: Quantified Purity Thresholds Differentiate N,N'-Desethylene Levofloxacin from Non-Compendial Impurity Standards

The USP monograph establishes a quantitative acceptance criterion of ≤0.3% for the diamine derivative (N,N'-Desethylene Levofloxacin) in levofloxacin API [1]. This threshold is identical to those for N-Desmethyl levofloxacin and Levofloxacin N-oxide but is enforced through a compound-specific RRF of 0.9, meaning that raw peak area must be mathematically corrected by a factor of 1/0.9 before comparing against the 0.3% limit. In contrast, process impurities B and D require correction factors of 2.6 and 4.2 respectively, reflecting substantial differences in UV absorptivity [2]. This quantitative differentiation means that interchange of standards would propagate errors of up to 11% in impurity content calculation (RRF 0.9 vs. 1.0), potentially causing false out-of-specification results.

Regulatory Compliance Pharmacopeial Monograph Specifications Reference Standard Certification

High-Value Application Scenarios for N,N'-Desethylene Levofloxacin Hydrochloride in Pharmaceutical Development and Quality Control


USP/EP Compendial Batch Release Testing of Levofloxacin API and Finished Dosage Forms

As the certified USP Related Compound E and EP Impurity G, this reference standard is mandatory for executing Organic Impurities Procedure 1 or Procedure 2 of the levofloxacin monograph. Its defined RRT (0.52) and RRF (0.9) enable accurate quantification against the ≤0.3% acceptance criterion, ensuring that each batch of levofloxacin API or tablet meets compendial purity specifications before market release [1].

ICH Q1B Photostability Studies for Levofloxacin-Containing Drug Products

Since N,N'-Desethylene Levofloxacin is the primary photodegradation product of levofloxacin in aqueous solution, it serves as the definitive marker for light-induced degradation . Analytical laboratories conducting forced degradation studies under ICH Q1B conditions must use this compound to track the piperazine ring-cleavage pathway. Failure to include this specific standard would render the photostability assessment incomplete [2].

LC-MS/MS Method Development and Validation for Trace Impurity Quantification

The integrated LC-MS/MS approach described by Zheng et al. (2014) achieved impurity detection sensitivity down to 0.02% relative to levofloxacin and identified 19 impurities, including the desethylene derivative [3]. Using the hydrochloride salt as a reference standard enables accurate MS/MS spectral matching and quantitative calibration for trace-level impurity monitoring, which is increasingly required for ANDA submissions and drug master files.

Certificate of Analysis (CoA) Traceability and Regulatory Audit Preparedness

Procurement of N,N'-Desethylene Levofloxacin Hydrochloride from suppliers offering full traceability to USP or EP primary standards—with documented characterization data including HPLC purity (>95%), NMR, MS, and IR—provides the evidentiary chain required during FDA or EMA pre-approval inspections. This traceability directly supports the laboratory's response to regulatory queries about reference standard qualification [1].

Quote Request

Request a Quote for N,N'-Desethylene Levofloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.